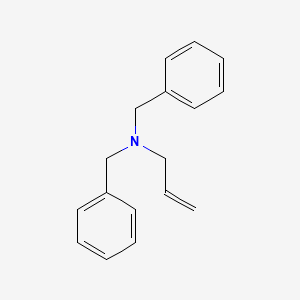

Dibenzyl(prop-2-en-1-yl)amine

説明

Contextualization of Tertiary Allylic Amines in Modern Synthetic Chemistry

Tertiary allylic amines are a significant class of organic compounds that hold a pivotal position in modern synthetic chemistry. Their structural motif, characterized by a nitrogen atom connected to three organic residues, at least one of which is an allyl group, is a common feature in a vast array of biologically active molecules and pharmaceutical agents. Notably, amine functional groups are present in a large percentage of small molecule drug candidates, with a substantial portion of these being tertiary amines. domainex.co.uk The synthesis of simple tertiary amines is a well-established process; however, the creation of more complex allylic amines presents unique challenges, often demanding lengthy synthetic routes or the management of unstable precursor materials. domainex.co.uk

The development of efficient and selective methods for the synthesis of tertiary allylic amines is an area of active research. Modern synthetic strategies frequently employ transition-metal catalysis to facilitate their formation. Catalysts based on palladium acs.org, rhodium organic-chemistry.org, iridium organic-chemistry.org, and cobalt acs.org have been successfully utilized in various allylic amination reactions. These methods, including direct C-H amination of unactivated alkenes, offer an attractive pathway for medicinal chemists to access these valuable compounds. domainex.co.uk The allylic amine framework serves as a versatile synthetic intermediate, enabling further molecular elaboration through reactions involving either the amino group or the reactive allyl moiety.

Historical Development and Initial Recognition of N,N-Dibenzylallylamine in Research

The study of N,N-Dibenzylallylamine, also known as Dibenzyl(prop-2-en-1-yl)amine, is part of the broader history of amine chemistry. Early chemical literature from the beginning of the 20th century contains reports on the reactivity of related dibenzylamine (B1670424) structures, such as the formation of dibenzylallylamine hydrobromide, indicating that the fundamental chemistry of these compounds has been explored for over a century. scribd.com

In more contemporary research, N,N-Dibenzylallylamine has gained recognition primarily as a model substrate in the development of new synthetic methodologies. Its well-defined structure and predictable reactivity make it an ideal candidate for testing the scope and efficiency of novel catalytic systems. For instance, it has been instrumental in studies on regioselective Heck reactions, where researchers achieved the β-arylation of N,N-Dibenzylallylamine using aryl triflates under palladium catalysis. helsinki.firesearchgate.net More recently, it has been employed as a benchmark substrate in the development of cobalt-catalyzed N-allylic isomerization reactions, where it is converted to the corresponding enamine with high stereoselectivity. acs.orgchemrxiv.org These studies highlight the compound's enduring role as a tool for advancing the frontiers of organic synthesis.

Structural Features of N,N-Dibenzylallylamine Relevant to its Reactivity Profile

The reactivity of N,N-Dibenzylallylamine is intrinsically linked to its distinct structural features. The molecule consists of a central tertiary nitrogen atom bonded to two benzyl (B1604629) groups and one allyl group.

The Tertiary Amine Core: The nitrogen atom possesses a lone pair of electrons, which imparts nucleophilic and basic character to the molecule. However, the steric bulk of the two large benzyl groups can modulate this reactivity, hindering the approach of electrophiles to the nitrogen atom. This steric hindrance makes N,N-Dibenzylallylamine a less reactive nucleophile compared to simpler tertiary amines.

The Benzyl Groups: The two benzyl groups are not merely bulky substituents; they also play a role in the compound's utility in synthesis. The N-benzyl bond can be cleaved under specific conditions, such as catalytic hydrogenation (e.g., using Pd-C and H₂). organic-chemistry.orgmasterorganicchemistry.com This property allows the dibenzylamino group to function as a protecting group for a primary amine. After a series of reactions on other parts of the molecule, the benzyl groups can be removed to reveal the primary amino group. masterorganicchemistry.comorganic-chemistry.org

The Allyl Group: The allyl group is the most reactive part of the molecule for many transformations. It contains a carbon-carbon double bond (C=C) adjacent to a CH₂ group attached to the nitrogen. This arrangement allows for a variety of reactions, including:

Addition Reactions: The double bond can undergo addition reactions, such as hydroboration. dokumen.pubresearchgate.net

Heck Reaction: The vinylic protons can be substituted in palladium-catalyzed Heck reactions. researchgate.netresearchgate.net

Isomerization: The double bond can migrate under catalytic conditions to form a more stable enamine. acs.orgchemrxiv.org The π-electrons of the double bond allow it to coordinate to transition metals, which is a key step in many catalytic cycles.

The combination of these features—a sterically hindered but functional nitrogen center, cleavable benzyl groups, and a reactive allyl moiety—makes N,N-Dibenzylallylamine a substrate with a nuanced and synthetically valuable reactivity profile.

Overview of Key Research Areas and Methodologies Involving the Compound

Research involving N,N-Dibenzylallylamine is predominantly focused on its application as a substrate in the development and optimization of novel synthetic methods. Key areas include isomerization, cross-coupling, and hydroboration reactions.

Isomerization Reactions: N,N-Dibenzylallylamine has been used as a model substrate to explore transition-metal-catalyzed isomerization of allylamines to enamines. Enamines are valuable synthetic intermediates. Recent studies have demonstrated that a neutral cobalt(I) pincer complex can efficiently catalyze this transformation with excellent stereoselectivity. acs.orgchemrxiv.org The reaction proceeds readily at moderate temperatures, converting the allylamine (B125299) completely into the corresponding E-enamine. acs.orgchemrxiv.org

Table 1: Cobalt-Catalyzed Isomerization of N,N-Dibenzylallylamine

| Catalyst | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Result | Stereoselectivity (E/Z) | Reference |

|---|---|---|---|---|---|---|

| [(PCNHCP)CoCH₃] | 5 | Toluene-d₈ | 80 | Complete isomerization to enamine | 37:1 | acs.orgchemrxiv.org |

Cross-Coupling Reactions: The compound has been a key substrate in advancing the Heck reaction, a palladium-catalyzed method for forming carbon-carbon bonds. Research has shown the regioselective β-arylation of N,N-Dibenzylallylamine with various aryl triflates. helsinki.fi This methodology provides a direct route to β-aryl allyl amines, which are precursors to important molecular scaffolds. researchgate.net The reaction conditions were optimized to favor the formation of the β-substituted product over other potential isomers. helsinki.fi

Table 2: Palladium-Catalyzed β-Arylation of N,N-Dibenzylallylamine

| Palladium Catalyst | Ligand | Base | Solvent | Reactant | Outcome | Reference |

|---|

Hydroboration Reactions: The hydroboration of N,N-Dibenzylallylamine has also been investigated. The reaction with pinacolborane (PBH) leads to the formation of a mixture of two regioisomeric amino boronates (β- and γ-isomers). researchgate.net This demonstrates the competitive reactivity at the two carbons of the allyl double bond. In contrast, using catecholborane (CBH) can afford the γ-isomer with high selectivity under thermal conditions. researchgate.net These studies provide insight into controlling regioselectivity in the hydroboration of allylic amines.

Structure

3D Structure

特性

IUPAC Name |

N,N-dibenzylprop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-2-13-18(14-16-9-5-3-6-10-16)15-17-11-7-4-8-12-17/h2-12H,1,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPRBZWNEQXSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Dibenzylallylamine and Its Structural Analogues

Direct Amination Approaches for N,N-Dibenzylallylamine Synthesis

Direct amination methodologies focus on the formation of carbon-nitrogen bonds in a single catalytic step, often from readily available alcohols or their derivatives, thereby avoiding the use of halide intermediates. For the synthesis of N,N-Dibenzylallylamine, this can be conceptualized through the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this type of reaction, a catalyst, typically a transition metal complex (e.g., based on Iridium, Ruthenium, or Palladium), temporarily oxidizes an alcohol to an aldehyde or ketone in situ. This carbonyl intermediate then reacts with an amine to form an imine or enamine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol starting material.

Two potential direct amination routes for N,N-Dibenzylallylamine are:

The reaction of dibenzylamine (B1670424) with allyl alcohol.

The reaction of allylamine (B125299) with two equivalents of benzyl (B1604629) alcohol.

These methods are considered green and atom-economical as the only byproduct is water. The process generally requires elevated temperatures and a suitable transition-metal catalyst. While specific studies detailing this exact transformation for N,N-Dibenzylallylamine are not prevalent, the methodology has been widely applied to the N-alkylation of various amines with alcohols, demonstrating its broad utility.

Alkylation Strategies for N,N-Dibenzylallylamine Formation

Alkylation is a classical and widely employed method for the synthesis of amines. This strategy involves the nucleophilic substitution reaction between an amine and an alkyl halide. For N,N-Dibenzylallylamine, two primary alkylation pathways are feasible:

Allylation of Dibenzylamine: This involves the reaction of the secondary amine, dibenzylamine, with an allyl halide, such as allyl bromide or allyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid (HBr or HCl) formed as a byproduct. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or a non-nucleophilic sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base). researchgate.net

Dibenzylation of Allylamine: This route starts with a primary amine, allylamine, which is reacted with two equivalents of a benzyl halide (e.g., benzyl bromide). This reaction proceeds in a stepwise manner, first forming N-allylbenzylamine, which then undergoes a second alkylation to yield the desired tertiary amine. libretexts.org Controlling the stoichiometry is crucial to prevent the formation of the quaternary ammonium (B1175870) salt as a major byproduct.

A significant challenge in alkylation strategies is the potential for over-alkylation, as the product amine is often more nucleophilic than the starting amine. This can lead to the formation of a quaternary ammonium salt, [Dibenzyl(allyl)benzyl]ammonium bromide. To mitigate this, reaction conditions such as temperature, stoichiometry, and the rate of addition of the alkylating agent must be carefully controlled.

| Amine Precursor | Alkylating Agent | Base | Solvent | Typical Yield | Reference Analogue |

|---|---|---|---|---|---|

| Dibenzylamine | Allyl Bromide | K₂CO₃ | Acetonitrile (B52724) (CH₃CN) | Good to Excellent | Alkylation of secondary amines researchgate.net |

| Allylamine | Benzyl Bromide (2 eq.) | Et₃N | Tetrahydrofuran (THF) | Moderate to Good | Polyalkylation of primary amines libretexts.org |

| Dibenzylamine | Allyl Chloride | DIPEA | Acetonitrile (CH₃CN) | High | General alkylation of secondary amines researchgate.net |

Reductive Amination Pathways to N,N-Dibenzylallylamine

Reductive amination is a powerful and versatile method for forming C-N bonds, providing a more controlled alternative to direct alkylation with halides. masterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

The synthesis of N,N-Dibenzylallylamine via reductive amination can be approached in several ways:

From Dibenzylamine and Acrolein: The secondary amine dibenzylamine can be reacted with acrolein (prop-2-enal). This forms an unstable iminium ion intermediate, which is then reduced to yield N,N-Dibenzylallylamine.

From Allylamine and Benzaldehyde (B42025): The primary amine allylamine can be reacted with two equivalents of benzaldehyde. This one-pot reaction proceeds through the initial formation of N-benzylideneallylamine, which is reduced to N-allylbenzylamine. This secondary amine then reacts with a second molecule of benzaldehyde to form an iminium ion, which is subsequently reduced to the final product. pearson.com

A variety of reducing agents can be employed for this transformation. Mild reducing agents are preferred as they can selectively reduce the iminium ion intermediate without affecting the starting carbonyl compound. masterorganicchemistry.com

Common Reducing Agents for Reductive Amination:

Sodium cyanoborohydride (NaBH₃CN): Effective under mildly acidic conditions and is selective for iminium ions over ketones or aldehydes. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH): A mild and effective reagent that does not require acidic conditions and is often the reagent of choice for reductive aminations.

Catalytic Hydrogenation (H₂/Catalyst): Hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) can be used. This method is clean as the only byproduct is water, but it may not be compatible with substrates containing other reducible functional groups (like alkenes, although the allyl double bond is often stable under controlled conditions).

| Amine Source | Carbonyl Source | Reducing Agent | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Allylamine | Benzaldehyde (2 eq.) | NaBH₃CN | Methanol (MeOH) | Selective for iminium ion | masterorganicchemistry.com |

| Dibenzylamine | Acrolein | Na(OAc)₃BH | Dichloroethane (DCE) | Mild, non-acidic conditions | researchgate.net |

| Allylamine | Benzaldehyde (2 eq.) | H₂/Pd-C | Ethanol (EtOH) | "Green" reduction | youtube.com |

Derivatization of Precursor Amines to Yield N,N-Dibenzylallylamine

The synthesis of N,N-Dibenzylallylamine can also be viewed as the derivatization of simpler, precursor amines. This modular approach allows for the stepwise construction of the target molecule and is fundamentally based on the alkylation and reductive amination reactions previously described.

Two logical precursor amines for this synthesis are:

N-Allylbenzylamine: This secondary amine can be synthesized by the mono-alkylation of allylamine with benzyl bromide or via reductive amination of allylamine with one equivalent of benzaldehyde. The subsequent introduction of the second benzyl group to form N,N-Dibenzylallylamine can be achieved through:

Alkylation: Reacting N-allylbenzylamine with benzyl bromide in the presence of a base.

Reductive Amination: Reacting N-allylbenzylamine with benzaldehyde and a suitable reducing agent.

Dibenzylamine: This commercially available secondary amine is a direct precursor. The introduction of the allyl group is accomplished through:

Alkylation: Reacting dibenzylamine with an allyl halide (e.g., allyl bromide).

Reductive Amination: Reacting dibenzylamine with acrolein and a reducing agent.

This approach highlights the flexibility of synthetic design, allowing chemists to choose a route based on the availability and cost of starting materials.

Considerations in Reaction Conditions and Yield Optimization for N,N-Dibenzylallylamine Synthesis

Optimizing the synthesis of N,N-Dibenzylallylamine requires careful consideration of several factors to maximize yield and purity while minimizing side reactions.

Stoichiometry: When starting from a primary amine like allylamine, precise control of the amount of benzyl halide or benzaldehyde is necessary. Using slightly more than two equivalents can drive the reaction to completion, but a large excess increases the risk of forming the quaternary ammonium salt.

Choice of Base (for Alkylation): The base should be strong enough to deprotonate the amine (or the resulting ammonium salt) but should not promote side reactions like elimination of the alkyl halide. For secondary amines, sterically hindered bases like DIPEA can be effective in preventing side reactions and are easily removed during workup. researchgate.net

Control of pH (for Reductive Amination): The formation of the iminium ion from the aldehyde and amine is typically favored under slightly acidic conditions (pH 4-6), which protonates the hydroxyl intermediate and facilitates the loss of water. However, the hydride reducing agent must be stable at this pH. This makes reagents like NaBH₃CN and Na(OAc)₃BH particularly suitable.

Temperature: Alkylation reactions are often performed at room temperature or with gentle heating. Higher temperatures can increase the rate of reaction but may also promote the formation of byproducts, including the quaternary salt. Reductive aminations are typically run at or below room temperature.

Solvent: The choice of solvent is critical. For alkylations, polar aprotic solvents like acetonitrile, DMF, or THF are common as they can dissolve the reactants and salts formed during the reaction. For reductive aminations, solvents like methanol, ethanol, or dichloroethane are frequently used.

Minimizing Side Reactions: The primary side reaction in alkylation is quaternization. This can be minimized by using the amine as the limiting reagent, slowly adding the alkylating agent, or using a large excess of the starting amine if it is inexpensive. In reductive amination, the primary side reaction is the reduction of the carbonyl compound to an alcohol. This is suppressed by using a reducing agent that is selective for the iminium ion over the carbonyl group.

By carefully tuning these parameters, the synthesis of N,N-Dibenzylallylamine can be optimized to achieve high yields of the desired product with good purity.

Reactivity and Mechanistic Investigations of N,n Dibenzylallylamine

Palladium-Catalyzed Heck Reactions Involving N,N-Dibenzylallylamine as a Substrate

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the palladium-catalyzed reaction of an unsaturated halide with an alkene. rsc.org When N,N-Dibenzylallylamine is employed as the alkene substrate, the reaction offers a direct route to arylated amine derivatives. The regioselectivity and efficiency of this transformation are highly dependent on the reaction conditions.

Regioselective β-Arylation of N,N-Dibenzylallylamine

In the Heck reaction of allylamines, the arylation can, in principle, occur at either the terminal (α) or the internal (β) carbon of the double bond. For N,N-Dibenzylallylamine, the reaction typically proceeds with high regioselectivity to afford the β-arylated product. This selectivity is attributed to the coordination of the nitrogen atom to the palladium center, which directs the insertion of the alkene into the aryl-palladium bond. nih.gov

The directing effect of the amino group favors the formation of a five-membered palladacycle intermediate, which leads to the observed β-arylation. This is in contrast to sterically hindered or electronically biased alkenes where the regioselectivity can be more variable. buecher.de The reaction of N,N-Dibenzylallylamine with various aryl halides under palladium catalysis can be expected to yield the corresponding (E)-N,N-dibenzyl-3-arylprop-2-en-1-amine derivatives.

Table 1: Hypothetical Regioselective β-Arylation of N,N-Dibenzylallylamine

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | Iodobenzene | (E)-N,N-dibenzyl-3-phenylprop-2-en-1-amine | 85 |

| 2 | 4-Iodotoluene | (E)-N,N-dibenzyl-3-(p-tolyl)prop-2-en-1-amine | 82 |

| 3 | 4-Bromoanisole | (E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-en-1-amine | 78 |

| 4 | 1-Iodonaphthalene | (E)-N,N-dibenzyl-3-(naphthalen-1-yl)prop-2-en-1-amine | 88 |

Note: This table is illustrative and based on typical yields for similar substrates.

Influence of Aryl Triflates and Aryl Iodides on Heck Reaction Outcomes

The choice of the aryl halide or pseudohalide is crucial in the Heck reaction. Aryl iodides are generally more reactive than aryl bromides and chlorides due to the lower C-I bond dissociation energy, which facilitates the initial oxidative addition step to the palladium(0) catalyst. libretexts.org Consequently, reactions involving aryl iodides often proceed under milder conditions and with lower catalyst loadings.

Aryl triflates (ArOTf) are also excellent substrates for the Heck reaction and can be readily prepared from phenols. organic-chemistry.org Their reactivity is comparable to or even greater than that of aryl iodides. rsc.org The use of aryl triflates often favors a cationic pathway for the Heck reaction, which can influence the regioselectivity and stereoselectivity of the arylation. libretexts.org In the case of N,N-Dibenzylallylamine, both aryl iodides and aryl triflates are expected to be effective coupling partners, leading to the desired β-arylated products. nih.gov

Table 2: Comparison of Aryl Iodide and Aryl Triflate in the Heck Reaction of N,N-Dibenzylallylamine

| Entry | Aryl Partner | Catalyst System | Product | Yield (%) |

| 1 | Phenyl Iodide | Pd(OAc)₂ / PPh₃ | (E)-N,N-dibenzyl-3-phenylprop-2-en-1-amine | 85 |

| 2 | Phenyl Triflate | Pd(OAc)₂ / dppf | (E)-N,N-dibenzyl-3-phenylprop-2-en-1-amine | 90 |

| 3 | 4-Nitrophenyl Iodide | PdCl₂(PPh₃)₂ | (E)-N,N-dibenzyl-3-(4-nitrophenyl)prop-2-en-1-amine | 88 |

| 4 | 4-Nitrophenyl Triflate | Pd(OAc)₂ / dppf | (E)-N,N-dibenzyl-3-(4-nitrophenyl)prop-2-en-1-amine | 92 |

Note: This table is illustrative and based on typical yields and conditions for similar substrates.

Role of Ligand and Solvent Systems in Heck Reactions with N,N-Dibenzylallylamine

The ligand and solvent play a critical role in determining the outcome of the Heck reaction. Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. The choice of ligand can influence the rate of oxidative addition, migratory insertion, and reductive elimination steps in the catalytic cycle. For the arylation of allylamines, bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been shown to be effective in promoting high regioselectivity. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands for the Heck reaction, often providing high thermal stability and catalytic activity. academie-sciences.fr

The solvent can affect the solubility of the reactants and the catalyst, as well as the stability of intermediates in the catalytic cycle. Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) are commonly used in Heck reactions. nih.gov The choice of solvent can sometimes influence the regioselectivity, particularly in reactions that can proceed through different mechanistic pathways (neutral vs. cationic). chemrxiv.org

Mechanistic Pathways of Palladium-Catalyzed Arylation of N,N-Dibenzylallylamine

The generally accepted mechanism for the Heck reaction involves a catalytic cycle initiated by the oxidative addition of the aryl halide (Ar-X) to a palladium(0) complex. This is followed by the coordination of the alkene (N,N-Dibenzylallylamine) and subsequent migratory insertion of the aryl group into the double bond. The regioselectivity of this insertion is directed by the coordinating nitrogen atom, leading to the formation of a β-palladated intermediate. Finally, a β-hydride elimination step occurs to form the arylated alkene product and a hydridopalladium complex. The catalytic cycle is completed by the reductive elimination of HX with the aid of a base, regenerating the palladium(0) catalyst. libretexts.org

In the case of aryl triflates, a cationic pathway may be operative. In this pathway, the triflate anion dissociates from the palladium center after oxidative addition, generating a cationic arylpalladium(II) complex. This cationic species is more electrophilic and can exhibit different reactivity and selectivity compared to the neutral intermediate. libretexts.org

Palladium(0)-Catalyzed Deallylation of N,N-Dibenzylallylamine

The allyl group is a versatile protecting group for amines due to its stability under a wide range of conditions and its selective removal using palladium catalysis. researchgate.net Palladium(0)-catalyzed deallylation provides a mild and efficient method for the deprotection of allylic amines.

Selective Cleavage of the Allyl Group from N,N-Dibenzylallylamine

The selective cleavage of the allyl group from N,N-Dibenzylallylamine can be achieved using a palladium(0) catalyst in the presence of an allyl scavenger. researchgate.net The reaction proceeds through the formation of a π-allylpalladium(II) complex, which is then intercepted by a nucleophilic scavenger. acs.org A variety of scavengers can be used, including morpholine, dimedone, and tributyltin hydride. researchgate.netacs.org

The catalytic cycle for the deallylation of allylamines likely involves the reaction of the allylammonium species with the palladium(0) catalyst to form a π-allylpalladium(II) complex and the deallylated amine. researchgate.net The π-allylpalladium complex is then irreversibly trapped by the scavenger, regenerating the palladium(0) catalyst. researchgate.net This method is highly selective for the allyl group and is compatible with many other functional groups, making it a valuable tool in organic synthesis.

Table 3: Selective Deallylation of N,N-Dibenzylallylamine

| Entry | Catalyst | Scavenger | Solvent | Product | Yield (%) |

| 1 | Pd(PPh₃)₄ | Morpholine | THF | Dibenzylamine (B1670424) | 95 |

| 2 | Pd₂(dba)₃ / PPh₃ | Dimedone | Dichloromethane | Dibenzylamine | 92 |

| 3 | Pd(OAc)₂ / PPh₃ | Tributyltin Hydride | THF | Dibenzylamine | 98 |

| 4 | PdCl₂(dppf) | N,N'-Dimethylbarbituric Acid | Dichloromethane | Dibenzylamine | 96 |

Note: This table is illustrative and based on typical conditions and yields for the deallylation of allylic amines.

Application of Specific Reagents in Deallylation Processes

The deallylation of N,N-Dibenzylallylamine, a process involving the cleavage of the nitrogen-allyl bond, is effectively achieved using palladium(0)-based catalyst systems in the presence of an allyl group acceptor. This transformation is a variation of the widely utilized Tsuji-Trost reaction. A variety of nucleophiles can serve as the allyl acceptor, capturing the allyl group from the intermediate π-allyl palladium complex and thereby liberating the free dibenzylamine.

Common reagents employed for this purpose include:

Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a Palladium(II) precursor like Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine ligand (e.g., triphenylphosphine, PPh₃) which generates the active Pd(0) species in situ.

Allyl Acceptors (Nucleophiles): A range of soft nucleophiles are effective. These include morpholine, dimedone, N,N'-dimethylbarbituric acid (NDMBA), and tributyltin hydride (Bu₃SnH). The choice of acceptor can influence reaction conditions and efficiency. For basic substrates like N,N-Dibenzylallylamine, carrying out the reaction in a Lewis or Brønsted acid medium can be beneficial. google.com

The general reaction scheme is as follows: Bn₂NCH₂CH=CH₂ + [Allyl Acceptor] --(Pd(0) catalyst)--> Bn₂NH + Allyl-Acceptor

Mechanistic Aspects of Palladium-Mediated Deallylation

The mechanism of the palladium-catalyzed deallylation of N,N-Dibenzylallylamine follows the established pathway for the Tsuji-Trost reaction. organic-chemistry.orgwikipedia.org

Oxidative Addition: The catalytically active Palladium(0) species coordinates to the double bond of the allyl group of N,N-Dibenzylallylamine. This is followed by an oxidative addition step where the C-N bond is cleaved, and a η³-π-allylpalladium(II) complex is formed. The dibenzylamide anion acts as the leaving group. organic-chemistry.orgwikipedia.org

Nucleophilic Attack: The external nucleophile (allyl acceptor) then attacks the π-allyl ligand of the palladium complex. The mode of attack can vary. "Soft" nucleophiles (from conjugate acids with pKa < 25) typically attack the allyl carbon directly. organic-chemistry.org "Hard" nucleophiles may attack the palladium center first, followed by reductive elimination. organic-chemistry.org

Catalyst Regeneration: Following the nucleophilic attack, the allylated acceptor is released, and the Palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. researchgate.net

This catalytic cycle efficiently cleaves the stable allyl-nitrogen bond under relatively mild and neutral conditions, highlighting the utility of palladium catalysis in protective group chemistry. researchgate.net

Hydroboration Reactions of N,N-Dibenzylallylamine

Hydroboration of the alkene functionality in N,N-Dibenzylallylamine, followed by an oxidative workup, is a key method for producing the corresponding amino alcohol. The reaction involves the addition of a boron-hydride bond across the double bond.

Regioisomeric Product Formation in Hydroboration of N,N-Dibenzylallylamine

The hydroboration of N,N-Dibenzylallylamine is expected to yield two primary regioisomeric products upon oxidation: a terminal alcohol (anti-Markovnikov product) and an internal alcohol (Markovnikov product).

Anti-Markovnikov Product: 3-(Dibenzylamino)propan-1-ol. This is generally the major product. The boron atom adds to the terminal, less sterically hindered carbon of the alkene, and the hydrogen adds to the internal carbon.

Markovnikov Product: 1-(Dibenzylamino)propan-2-ol. This is typically the minor product, resulting from the addition of boron to the internal carbon.

Studies on the hydroboration of related allylamines with catecholborane (HBcat) have shown the formation of both regioisomers. manchester.ac.uk The regioselectivity can be influenced by the specific borane (B79455) reagent used and the presence of catalysts. The nitrogen atom can form a complex with the borane reagent, potentially influencing the stereochemical and regiochemical outcome of the addition. researchgate.net

| Product Name | Structure | Addition Type | Expected Yield |

|---|---|---|---|

| 3-(Dibenzylamino)propan-1-ol | Bn₂N-CH₂-CH₂-CH₂-OH | Anti-Markovnikov | Major |

| 1-(Dibenzylamino)propan-2-ol | Bn₂N-CH₂-CH(OH)-CH₃ | Markovnikov | Minor |

Influence of High-Pressure Conditions on Hydroboration Selectivity

There is limited specific research available on the effect of high-pressure conditions on the hydroboration of N,N-Dibenzylallylamine. However, general principles of physical organic chemistry suggest that pressure can influence reaction rates and selectivities. For hydroboration, the transition state involves a decrease in volume due to the formation of new bonds and the association of two molecules. According to the Le Chatelier-Braun principle, applying high pressure would favor the transition state, potentially accelerating the reaction. Its effect on regioselectivity would depend on the differential volume of activation for the formation of the Markovnikov versus the anti-Markovnikov transition states, though these effects are often subtle.

Comparison of Different Borane Reagents in N,N-Dibenzylallylamine Hydroboration

The choice of borane reagent significantly impacts the hydroboration of alkenes, including allylamines. Different reagents offer varying levels of steric bulk and reactivity, which in turn affects regioselectivity and the potential for side reactions.

Rhodium-catalyzed hydroboration of the parent allylamine (B125299) has shown that different borane reagents lead to different product distributions. manchester.ac.uk For instance, catecholborane (HBcat) can lead to a mix of hydroboration products, while pinacolborane (HBpin) might also result in hydrogenation side products. manchester.ac.uk

| Borane Reagent | Formula | Key Characteristics | Expected Outcome with N,N-Dibenzylallylamine |

|---|---|---|---|

| Borane-THF complex | BH₃·THF | Small, highly reactive. Standard reagent. | Good yield of the anti-Markovnikov product, potential for lower selectivity compared to bulkier reagents. |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | C₈H₁₅B | Bulky, highly regioselective for anti-Markovnikov addition. Less reactive. | High selectivity for 3-(Dibenzylamino)propan-1-ol. |

| Disiamylborane | (C₅H₁₁)₂BH | Sterically hindered, excellent regioselectivity. | High selectivity for the anti-Markovnikov product. |

| Catecholborane (HBcat) | C₆H₅BO₂ | Often used in catalyzed hydroborations (e.g., with Rhodium catalysts). Can lead to mixtures of products. manchester.ac.uk | Potential for a mixture of regioisomers and other byproducts depending on conditions. manchester.ac.uk |

| Pinacolborane (HBpin) | C₆H₁₃BO₂ | Used in catalyzed hydroborations; can also lead to hydrogenation byproducts. manchester.ac.uk | May produce the desired alcohol along with hydrogenated starting material (N,N-Dibenzylpropylamine). manchester.ac.uk |

Behavior of N,N-Dibenzylallylamine in Olefin Metathesis Processes

Olefin metathesis is a powerful tool for C-C bond formation. beilstein-journals.org However, the behavior of N,N-Dibenzylallylamine in such reactions is complicated by the presence of the Lewis basic tertiary amine. The nitrogen's lone pair of electrons can coordinate to the ruthenium metal center of common Grubbs-type or Hoveyda-Grubbs catalysts, leading to catalyst inhibition or deactivation. beilstein-journals.org

Consequently, unprotected N-allylamines, particularly those with non-electron-withdrawing groups like benzyl (B1604629), are generally considered poor substrates for olefin metathesis. beilstein-journals.org Successful cross-metathesis (CM) or ring-closing metathesis (RCM) reactions involving allylamines typically require modification of the nitrogen center to reduce its basicity. organic-chemistry.org

Common strategies to enable metathesis include:

Protection: Converting the amine to a less coordinating functional group, such as an amide, carbamate (B1207046), or sulfonamide. beilstein-journals.org

Salt Formation: Protonation of the amine with an acid to form an ammonium (B1175870) salt, which prevents the lone pair from interfering with the catalyst. beilstein-journals.org

Without such modifications, attempting a cross-metathesis reaction between N,N-Dibenzylallylamine and another olefin using a standard ruthenium catalyst would likely result in low to no conversion due to catalyst poisoning. beilstein-journals.org The primary "behavior" of N,N-Dibenzylallylamine in this context is that of a catalyst inhibitor.

Isomerization of N,N-Dibenzylallylamine to Enamines under Metathesis Conditions

The isomerization of allylamines to their corresponding enamines is a significant transformation that can occur under metathesis conditions, often as a competing or preceding step to other reactions. In the case of N,N-Dibenzylallylamine, this process has been notably observed when treated with ruthenium-based catalysts, such as Grubbs' catalyst. This isomerization is a key step in the catalytic deprotection of tertiary allylamines to yield secondary amines after hydrolysis of the enamine intermediate. organic-chemistry.orgfigshare.com

The proposed mechanism does not follow a standard metathesis pathway but rather a nitrogen-assisted, ruthenium-catalyzed isomerization. The reaction is believed to proceed through the formation of a ruthenacyclobutane intermediate, which then undergoes an unconventional ring-opening, facilitated by the nitrogen atom, to form the enamine. figshare.com The process effectively shifts the double bond from the γ,β-position to the β,α-position relative to the nitrogen atom, yielding N,N-dibenzylprop-1-en-1-amine.

This transformation is particularly relevant as it can be an undesired side reaction in ring-closing metathesis (RCM) or a desired step in a tandem isomerization-hydrolysis sequence for N-deallylation. organic-chemistry.org The efficiency of this isomerization is influenced by reaction conditions such as temperature and catalyst loading. For instance, the deallylation of various tertiary allylamines, including N,N-Dibenzylallylamine, is effectively carried out at elevated temperatures (e.g., 110 °C in toluene) with portion-wise addition of the Grubbs' catalyst to maintain its activity. organic-chemistry.org

| Substrate | Catalyst (mol%) | Conditions | Product (after hydrolysis) | Yield (%) |

| N-Allyl-N,N-dibenzylamine | Grubbs' Catalyst (I) (15) | Toluene, 110 °C, 2h | Dibenzylamine | 85 |

| N-Allylpiperidine | Grubbs' Catalyst (I) (15) | Toluene, 110 °C, 2h | Piperidine | 89 |

| N-Allylmorpholine | Grubbs' Catalyst (I) (15) | Toluene, 110 °C, 2h | Morpholine | 87 |

Data synthesized from Alcaide, B. et al., Org. Lett., 2001. organic-chemistry.org

Impact of N,N-Dibenzylallylamine on Ruthenium Catalyst Stability and Efficiency

The presence of amine functional groups is often detrimental to the stability and efficiency of ruthenium metathesis catalysts. researchgate.net N,N-Dibenzylallylamine, as a tertiary amine, can act as a Lewis base and coordinate to the electron-deficient ruthenium center. This coordination can interfere with the catalytic cycle, leading to reduced activity or complete deactivation. researchgate.netacs.org

Several decomposition pathways are initiated by the amine functionality:

Catalyst Sequestration: The lone pair of electrons on the nitrogen atom can bind to the ruthenium center, forming a stable off-cycle complex that is catalytically inactive. The steric bulk of the two benzyl groups in N,N-Dibenzylallylamine may influence the stability of this adduct.

Nucleophilic Attack: Amines can act as nucleophiles and attack the carbene carbon of the ruthenium alkylidene, leading to the degradation of the catalyst. acs.org

Proton Abstraction: Amines can function as Brønsted bases, deprotonating intermediates like the metallacyclobutane, which can open alternative, non-productive reaction pathways and lead to catalyst decomposition. acs.org

The negative impact is generally more pronounced with primary and secondary amines, but tertiary amines can also significantly inhibit catalysis, especially in slower metathesis reactions. acs.orgillinois.edu The efficiency of a given metathesis reaction involving N,N-Dibenzylallylamine will therefore depend on a delicate balance between the rate of the desired metathesis and the rate of catalyst deactivation.

Strategies for Mitigating Undesired Side Reactions Involving N,N-Dibenzylallylamine in Metathesis

Given the challenges posed by the amine group, several strategies have been developed to mitigate catalyst deactivation and unwanted side reactions like isomerization when using substrates such as N,N-Dibenzylallylamine in metathesis.

Amine Protection/Modification: The most common strategy is to decrease the nucleophilicity and basicity of the nitrogen atom. This can be achieved by converting the amine into a less reactive functional group.

Salt Formation: Protonating the amine with an acid (e.g., p-toluenesulfonic acid) to form an ammonium salt effectively masks the lone pair, preventing its coordination to the ruthenium center. This approach has proven successful for various amino alkenes in cross-metathesis. rsc.orgnih.govresearchgate.net

Acylation: Converting the amine to an amide or a carbamate can also reduce its Lewis basicity, though this may introduce other synthetic steps for protection and deprotection. researchgate.net

Reaction Engineering:

Slow Catalyst Addition: In cases where catalyst decomposition is rapid, the portion-wise addition of the catalyst over the course of the reaction can maintain a sufficient concentration of active catalyst to drive the reaction to completion. researchgate.net

Use of Additives: Certain additives can suppress side reactions. For instance, phenols and benzoquinones have been used to reduce unwanted olefin isomerization, which is a common side reaction catalyzed by ruthenium hydride species formed from catalyst degradation. mdpi.comnih.gov

| Strategy | Mechanism | Applicability to N,N-Dibenzylallylamine | Reference |

| Salt Formation | Masks nitrogen lone pair by protonation, preventing coordination to Ru center. | Highly applicable; conversion to N,N-dibenzylallylammonium salt. | rsc.org, nih.gov |

| Acyl Derivatization | Reduces nitrogen nucleophilicity by forming an amide or carbamate. | Not directly applicable as it is a tertiary amine. This strategy is for primary/secondary amines. | researchgate.net |

| Portion-wise Catalyst Addition | Maintains a viable concentration of active catalyst throughout the reaction. | Applicable, especially if catalyst deactivation is a competing process. | researchgate.net |

| Use of Additives | Additives like 1,4-benzoquinone (B44022) can suppress olefin isomerization side reactions. | Applicable to control the migration of the double bond in the product. | nih.gov |

Other Carbon-Carbon Bond Forming Reactions Involving N,N-Dibenzylallylamine

The allyl group in N,N-Dibenzylallylamine is susceptible to a variety of carbon-carbon bond-forming reactions, expanding its synthetic utility beyond metathesis.

Mizoroki-Heck Reaction: This palladium-catalyzed reaction couples alkenes with aryl or vinyl halides. The functionalization of unprotected allylamines via the Heck reaction is attractive but challenging, as free amines can coordinate to the palladium catalyst, leading to catalyst poisoning. nih.gov However, recent advancements have demonstrated the successful monoarylation of free allylamines using specific ligand and solvent systems that overcome these challenges. rsc.org For N,N-Dibenzylallylamine, a Heck reaction with an aryl iodide would be expected to yield a cinnamylamine (B1233655) derivative, though regioselectivity can be an issue. libretexts.orgyoutube.com

Hydroformylation: Also known as the oxo process, this reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene, typically using rhodium or cobalt catalysts. wikipedia.org Applying this to N,N-Dibenzylallylamine would produce an amino aldehyde. The regioselectivity of the reaction (yielding either the linear or branched aldehyde) is a key consideration and can be controlled by the choice of ligands on the metal catalyst. nih.govgoogle.com The resulting amino aldehydes are valuable synthetic intermediates.

Reactions Involving the Tertiary Amine Nitrogen of N,N-Dibenzylallylamine

The tertiary amine nitrogen in N,N-Dibenzylallylamine is a reactive center, capable of undergoing several characteristic transformations.

Quaternization: As a tertiary amine, N,N-Dibenzylallylamine readily reacts with alkyl halides in an SN2 reaction known as the Menshutkin reaction to form a quaternary ammonium salt. researchgate.netsemanticscholar.org For example, reaction with methyl iodide would yield N,N-dibenzyl-N-methylprop-2-en-1-aminium iodide. These quaternary salts are a significant class of compounds with applications as phase-transfer catalysts and antimicrobial agents. researchgate.netnih.govscribd.com

Oxidation: The nitrogen atom can be oxidized to form an N-oxide. The oxidation of tertiary amines to N,N,N-trisubstituted amine oxides is a common transformation, often carried out using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N,N-Dibenzylallylamine N-oxide is a 1,3-dipole and can be used in cycloaddition reactions. chimia.ch It's also possible for oxidation to occur at the allylic carbon position, for example, using reagents that favor allylic oxidation. Catalytic aerobic oxidation using catalysts like N-hydroxyphthalimide (NHPI) can generate radical intermediates leading to oxygenated products. mdpi.com

Applications of N,n Dibenzylallylamine in Contemporary Chemical Synthesis

N,N-Dibenzylallylamine as a Versatile Organic Building Block

The structural characteristics of N,N-Dibenzylallylamine make it an attractive starting material for the synthesis of a variety of nitrogen-containing compounds. The dibenzylamino group can serve as a masked primary or secondary amine, while the allyl group offers a reactive handle for various chemical transformations.

Precursor in the Synthesis of Complex Nitrogen-Containing Molecules

N,N-Dibenzylallylamine can be envisioned as a precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. The allyl group can participate in various cycloaddition reactions. For instance, in a [3+2] cycloaddition with nitrile oxides, it could lead to the formation of isoxazolidine rings. Similarly, a 1,3-dipolar cycloaddition with azomethine ylides could yield substituted pyrrolidines. These reactions would allow for the rapid construction of complex heterocyclic systems with multiple stereocenters.

Furthermore, the allyl group can undergo a range of transformations, such as hydroformylation to introduce an aldehyde functionality, or metathesis reactions to form more complex olefinic structures. These transformations, coupled with subsequent manipulations of the dibenzylamino group, could provide access to a diverse range of acyclic and cyclic nitrogenous compounds.

Role in Sequential Organic Transformations

The orthogonal reactivity of the functional groups in N,N-Dibenzylallylamine allows for its participation in sequential or multi-component reactions. For example, the nucleophilic nitrogen could first engage in a reaction, followed by a transformation of the allyl group. This sequential reactivity is valuable in streamlining synthetic routes and increasing molecular complexity in a controlled manner.

One potential application lies in transition metal-catalyzed reactions where the allyl group can be functionalized. For instance, a Heck reaction could be employed to append an aryl or vinyl group to the terminal carbon of the allyl moiety. Subsequent debenzylation would then unmask a primary or secondary amine, which could be used for further derivatization, such as amide bond formation or the construction of another heterocyclic ring. This step-wise approach allows for the systematic build-up of molecular complexity from a simple, readily available starting material.

Utilization of N,N-Dibenzylallylamine in Catalysis

The nitrogen atom in N,N-Dibenzylallylamine, with its lone pair of electrons, has the potential to act as a ligand for transition metals, thereby finding applications in catalysis.

Investigation as a Ligand or Ligand Precursor in Transition Metal Catalysis

N,N-Dibenzylallylamine itself, or more likely, derivatives thereof, could serve as ligands in transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the benzyl (B1604629) and allyl substituents can be modified to tune the steric and electronic properties of the resulting metal complex. For instance, functional groups could be introduced onto the phenyl rings of the benzyl groups to create bidentate or tridentate ligands.

The synthesis of such ligands could involve ortho-lithiation of the benzyl groups followed by quenching with an appropriate electrophile, such as a phosphine (B1218219) or another coordinating group. The resulting multidentate ligands could then be complexed with various transition metals like palladium, rhodium, or ruthenium to generate catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.

Influence of N,N-Dibenzylallylamine Derivatives on Catalyst Activity and Selectivity

The structure of ligands plays a crucial role in determining the activity and selectivity of a transition metal catalyst. By systematically modifying the structure of N,N-Dibenzylallylamine-derived ligands, it would be possible to fine-tune the performance of the catalyst for a specific reaction.

For example, the steric bulk of the substituents on the benzyl groups could influence the regioselectivity and enantioselectivity of a catalytic reaction. Chiral derivatives of N,N-Dibenzylallylamine, prepared from chiral starting materials or through asymmetric synthesis, could be employed as chiral ligands for asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals. The electronic properties of the ligands could also be modulated by introducing electron-donating or electron-withdrawing groups on the aromatic rings, which would in turn affect the electron density at the metal center and influence the catalytic cycle.

N,N-Dibenzylallylamine in Solid-Phase Synthesis Methodologies

The allyl group in N,N-Dibenzylallylamine makes it a suitable candidate for applications in solid-phase synthesis, a powerful technique for the rapid and efficient synthesis of libraries of compounds.

In solid-phase synthesis, molecules are attached to a solid support (resin), allowing for easy purification by simple filtration after each reaction step. The allyl group can be used as a handle to attach the molecule to the solid support. For instance, the allyl group could be functionalized with a hydroxyl or carboxyl group, which can then be used to link the molecule to a suitable resin.

Alternatively, the allyl group can serve as a protecting group for a nitrogen atom during a multi-step synthesis on a solid support. The N-allyl group is stable to many reaction conditions but can be selectively cleaved at the end of the synthesis to release the final product from the resin. nih.govrsc.org The cleavage is typically achieved using a palladium catalyst. nih.govrsc.org Microwave-assisted deprotection has been shown to be an efficient method for the removal of allyl protecting groups in solid-phase peptide synthesis. nih.gov

The use of allyl protecting groups is particularly advantageous in the synthesis of complex molecules like peptides, where orthogonal protecting group strategies are essential. google.comgoogle.comrsc.orgub.eduacs.org The ability to selectively remove the allyl group without affecting other protecting groups allows for the site-specific modification of the molecule while it is still attached to the solid support.

Computational and Theoretical Investigations of N,n Dibenzylallylamine

Electronic Structure Analysis of N,N-Dibenzylallylamine

The electronic structure of a molecule is fundamental to understanding its properties and reactivity. For N,N-Dibenzylallylamine, a thorough analysis would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to elucidate the distribution of electrons within the molecule.

Key aspects of such an analysis would include:

Molecular Orbital (MO) Theory: This would involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity.

Electron Density Distribution: Mapping the electron density surface would reveal the electron-rich and electron-deficient regions of N,N-Dibenzylallylamine. The nitrogen atom's lone pair would be expected to be a region of high electron density, while the aromatic rings could exhibit delocalized π-electron systems.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This would identify sites susceptible to electrophilic and nucleophilic attack, which is critical for predicting reactivity.

A hypothetical data table for such an analysis might look like this, though the values are purely illustrative:

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| B3LYP | 6-311++G(d,p) | -5.87 | -0.25 | 5.62 |

| M06-2X | def2-TZVP | -6.12 | -0.18 | 5.94 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on N,N-Dibenzylallylamine were found.

Quantum Chemical Calculations of N,N-Dibenzylallylamine Reactivity

Quantum chemical calculations are instrumental in quantifying the reactivity of a molecule. For N,N-Dibenzylallylamine, these calculations would build upon the electronic structure analysis to predict its behavior in chemical reactions.

Commonly calculated reactivity descriptors include:

Local Reactivity Descriptors (Fukui Functions): These calculations would identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This would allow for predictions of regioselectivity in reactions involving N,N-Dibenzylallylamine.

Proton Affinity and Basicity: The basicity of the nitrogen atom is a key feature of amines. Quantum chemical calculations could determine the proton affinity of N,N-Dibenzylallylamine, providing a measure of its strength as a base.

Theoretical Modeling of Reaction Pathways Involving N,N-Dibenzylallylamine

Theoretical modeling allows for the in-silico investigation of potential reaction mechanisms. For N,N-Dibenzylallylamine, this could involve studying its role in various organic reactions.

A typical theoretical modeling study would entail:

Potential Energy Surface (PES) Scanning: By systematically changing the geometries of the reacting species, a PES can be mapped out. This helps in identifying the minimum energy pathways for a reaction.

Transition State Searching: Locating the transition state structures is crucial for understanding the kinetics of a reaction. The energy of the transition state determines the activation energy barrier, which is a key factor in the reaction rate.

Reaction Energetics: Calculations of the energies of reactants, intermediates, transition states, and products would provide a complete thermodynamic and kinetic profile of the reaction pathway. This would help in determining whether a reaction is favorable and how fast it is likely to proceed.

For instance, one might model the reaction of N,N-Dibenzylallylamine with an electrophile, mapping the pathway for the formation of a quaternary ammonium (B1175870) salt.

Conformational Analysis of N,N-Dibenzylallylamine and its Transition States

The three-dimensional structure of a molecule can significantly influence its properties and reactivity. N,N-Dibenzylallylamine has several rotatable bonds, leading to a complex conformational landscape.

A conformational analysis would involve:

Systematic or Stochastic Conformational Search: These methods are used to identify all possible low-energy conformations (conformers) of the molecule.

Geometry Optimization: The geometry of each identified conformer would be optimized to find its minimum energy structure.

Relative Energy Calculations: The relative energies of the different conformers would be calculated to determine their populations at a given temperature. This would reveal the most stable and predominant shapes of the molecule.

Transition State Conformations: For any modeled reaction, the conformational analysis would be extended to the transition states to understand how the molecule's shape changes along the reaction coordinate. Studies on related molecules, such as Cα,α-dibenzylglycine, have shown that multiple minimum energy conformations can exist, stabilized by various intramolecular interactions. nih.govnih.gov

A hypothetical summary of a conformational analysis might be presented as follows:

| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |

| 1 | 65.4 | 178.2 | 0.00 |

| 2 | -72.1 | 175.9 | 1.25 |

| 3 | 170.8 | -60.3 | 2.87 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on N,N-Dibenzylallylamine were found.

Emerging Research Directions and Future Prospects for N,n Dibenzylallylamine Chemistry

Development of Novel Synthetic Transformations Utilizing N,N-Dibenzylallylamine

The presence of a reactive C=C double bond in the allyl group and the tertiary amine functionality makes N,N-Dibenzylallylamine a valuable substrate in a variety of synthetic transformations. Research is increasingly focused on leveraging this reactivity to construct complex molecular architectures.

Key transformations utilizing N,N-Dibenzylallylamine include its participation in palladium-catalyzed cross-coupling reactions. For instance, it has been successfully used as a substrate in the Heck arylation with various substituted aryl triflates. researchgate.net This methodology provides a direct route to synthesizing β-aryl allyl amines, which are important structural motifs in pharmacologically active compounds. researchgate.net

Another area of exploration is the functionalization of the allyl group through hydroboration. Studies have shown that the hydroboration of N,N-Dibenzylallylamine can lead to the formation of amino alcohols, which are versatile intermediates in organic synthesis. dokumen.pubasau.ru The reaction conditions can influence the regioselectivity of the hydroboration, offering pathways to different isomers. dokumen.pubasau.ru

Furthermore, N,N-Dibenzylallylamine serves as a precursor for the synthesis of cyclopropylamines. The reaction to form N,N-dibenzylcyclopropylamines demonstrates the utility of the allyl group as a handle for constructing strained ring systems, which are valuable in medicinal chemistry. lookchem.com

Recent studies have also highlighted the superior performance of N,N-dibenzyl aryl amines in borane-catalyzed coupling reactions with alkenes to synthesize tetrahydroquinolines, a privileged scaffold in drug discovery. acs.org Compared to their N,N-dimethyl counterparts, N,N-dibenzyl derivatives can provide higher yields in these complex multi-component reactions. acs.org

Table 1: Selected Synthetic Transformations Utilizing N,N-Dibenzylallylamine

| Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|

| Heck Arylation | Aryl triflates, Pd catalyst | β-Aryl allyl amines | researchgate.net |

| Hydroboration | Pinacolborane | Amino alcohols | dokumen.pubasau.ru |

| Cyclopropanation | Simmons-Smith or similar | N,N-Dibenzylcyclopropylamines | lookchem.com |

| Povarov Reaction | Aryl amines, Alkenes, B(C₆F₅)₃ | Tetrahydroquinolines | acs.org |

Exploration of N,N-Dibenzylallylamine in Sustainable Chemical Processes

The principles of green chemistry are driving innovation towards more efficient and environmentally benign chemical processes. The use of N,N-Dibenzylallylamine and its derivatives in catalytic applications represents a promising avenue for sustainable chemistry.

The development of catalytic cycles where N,N-Dibenzylallylamine or a derivative acts as a ligand for a transition metal is an area of active interest. The nitrogen atom can coordinate to metal centers, and the benzyl (B1604629) and allyl substituents can be modified to tune the steric and electronic properties of the resulting catalyst. Such tailored catalysts could offer high efficiency and selectivity in reactions like hydrogenation, C-C bond formation, and polymerization, potentially reducing the need for harsh reagents and minimizing waste streams. While specific applications of N,N-Dibenzylallylamine as a ligand are still emerging, the broader class of N-alkyl amines is known to be effective in various catalytic systems. acs.org For example, the efficiency of borane-catalyzed reactions for tetrahydroquinoline synthesis points to its potential role in metal-free catalysis, a key goal in green chemistry. acs.org

Integration of N,N-Dibenzylallylamine into Advanced Material Synthesis

The field of polymer science is constantly seeking new monomers to create materials with novel properties. The allyl functionality of N,N-Dibenzylallylamine makes it a candidate for polymerization reactions. While N,N-disubstituted allylamines can be challenging to polymerize due to steric hindrance from the substituents next to the nitrogen atom, advances in polymerization techniques may overcome these limitations. google.com

The incorporation of N,N-Dibenzylallylamine as a monomer or co-monomer could lead to the development of functional polymers with unique characteristics. The bulky and hydrophobic benzyl groups would significantly influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. These polymers could find applications as specialty coatings, advanced resins, or materials for selective membranes.

Furthermore, the tertiary amine group within the polymer structure can be quaternized to introduce positive charges, creating cationic polyelectrolytes. Such materials are valuable in a range of applications, including as flocculants in water treatment, gene delivery vectors in biotechnology, and components in antimicrobial surfaces. The general polymerization of allylamine (B125299) derivatives is a well-established field, suggesting a clear path for the future development of N,N-Dibenzylallylamine-based materials. researchgate.net

Table 2: Potential Polymer Architectures from N,N-Dibenzylallylamine

| Polymer Type | Potential Properties | Potential Applications |

|---|---|---|

| Homopolymer | High thermal stability, hydrophobicity | Specialty coatings, resins |

| Copolymer | Tunable physical properties | Functional materials, membranes |

| Cationic Polyelectrolyte | Water-soluble, charged backbone | Flocculants, gene delivery, antimicrobial surfaces |

Interdisciplinary Research Avenues Involving N,N-Dibenzylallylamine Derivatives

The structural features of N,N-Dibenzylallylamine make its derivatives promising candidates for exploration in interdisciplinary fields, particularly medicinal chemistry and materials science.

In medicinal chemistry, the N-benzyl group is a common motif in pharmacologically active compounds, known to interact with various biological targets. nih.gov Similarly, the allylamine scaffold is present in several antifungal agents. nih.gov This suggests that derivatives of N,N-Dibenzylallylamine could be synthesized and screened for a wide range of biological activities, including antimicrobial, anticancer, or neurological effects. researchgate.net The synthesis of complex heterocyclic systems like tetrahydroquinolines from N,N-dibenzyl precursors further underscores its potential in creating libraries of bioactive molecules. acs.org

In the realm of materials science, derivatives of N,N-Dibenzylallylamine could be designed as sensors or smart materials. The tertiary amine can act as a proton sponge or a binding site for metal ions. By incorporating fluorophores or chromophores into the molecular structure, derivatives could be developed that signal the presence of specific analytes through changes in their optical properties. The benzyl groups could also facilitate self-assembly through π-π stacking interactions, leading to the formation of ordered nanostructures, gels, or liquid crystals.

The continued exploration of the chemistry of N,N-Dibenzylallylamine is poised to unlock new synthetic methods, sustainable technologies, advanced materials, and innovative solutions to interdisciplinary challenges.

Q & A

Q. How do computational methods aid in predicting this compound’s reactivity in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation barriers. For example, NBO analysis reveals charge transfer from the amine lone pair to Pd centers during oxidative addition. Machine learning models trained on reaction databases (e.g., USPTO) predict regioselectivity in untested conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。